molecular formula C30H24ClNO4 B2554343 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid CAS No. 1380437-47-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid

Cat. No.: B2554343
CAS No.: 1380437-47-7
M. Wt: 497.98
InChI Key: RPGFDSRYCOWLSM-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid is a useful research compound. Its molecular formula is C30H24ClNO4 and its molecular weight is 497.98. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid, also known as Fmoc-Bph3C-OH, is the amine group of amino acids . The compound is frequently used as a protecting group for amines .

Mode of Action

The compound interacts with its targets by forming a carbamate bond with the amine group of amino acids . This interaction is facilitated by reacting the amine with fluorenylmethyloxycarbonyl chloride . The compound is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for this removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides . Its use as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS) is widespread .

Pharmacokinetics

The compound’s stability to treatment with trifluoroacetic acid and hydrogen bromide/acetic acid suggests it may have good stability in acidic environments .

Result of Action

The result of the compound’s action is the protection of the amine group of amino acids during peptide synthesis . This protection allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable to treatment with trifluoroacetic acid and hydrogen bromide/acetic acid . Additionally, the compound has a strong absorbance in the ultraviolet region, which can be useful for spectrophotometrically monitoring coupling and deprotection reactions .

Properties

IUPAC Name

(2S)-3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24ClNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGFDSRYCOWLSM-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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